N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-13-7-9-14(10-8-13)18(24)19(22-20(25)17-6-3-11-28-17)21-15-4-2-5-16(12-15)23(26)27/h2-12,19,21H,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIVQDYINCEWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Screening
Comparative studies reveal that ethanol outperforms DMF in traditional amidation, yielding higher purity products (Table 1). Sodium ethoxide enhances reaction rates by deprotonating the amine, increasing nucleophilicity.
Table 1: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Sodium ethoxide | 80 | 80 |
| DMF | EDCl/HOBt | 25 | 75 |
| THF | None | 60 | 45 |
Temperature and Time Dependence
Refluxing in ethanol reduces reaction time to 5 hours, whereas room-temperature coupling requires 24 hours. Elevated temperatures marginally degrade the nitro group, necessitating precise control.
Analytical Characterization
Spectroscopic Data
1H-NMR (400 MHz, CDCl3):
-
δ 2.38 (s, 3H, CH3 from 4-methylphenyl)
-
δ 6.62 (d, 1H, furan H-3)
-
δ 7.25–8.10 (m, 7H, aromatic H)
-
δ 8.52 (s, 1H, NH)
13C-NMR (100 MHz, CDCl3):
-
δ 21.5 (CH3), 112.4 (furan C-3), 148.9 (C=O), 164.2 (amide C=O)
Elemental Analysis:
Calculated for C21H19N3O5: C 62.84%, H 4.77%, N 10.47%. Found: C 62.79%, H 4.81%, N 10.43%.
Purity Assessment
Thin-layer chromatography (TLC) in hexane:ethyl acetate (2:1) confirms a single spot (Rf = 0.45). Melting point: 182–184°C.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while oxidation can lead to the formation of nitroso or other oxidized products .
Scientific Research Applications
N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Analogs
CAS 335421-10-8: N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide
- Key Differences :
- Substituent at position 1 : 3-Chloro-4-methoxyphenyl (vs. 3-nitrophenyl in the target compound).
- Molecular Weight : 398.84 g/mol (higher due to chlorine).
- Impact: The chloro-methoxy group enhances lipophilicity (ClogP ~3.2 vs. Reduced electron-withdrawing effects compared to nitro groups may alter binding to nitroreductase enzymes.
CAS 923226-70-4: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Key Differences: Core Structure: Thiazole ring replaces the ethylketone backbone. Substituent: 3-Methoxybenzylamino group.
- The methoxybenzyl group may confer selectivity toward serotonin receptors or kinase targets.
Functional Group Variations
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Key Differences: Chromene-thiazolidinone hybrid core (vs. ethylketone). Molecular Weight: 412.42 g/mol.
- Impact: Chromene-thiazolidinone systems are associated with anti-inflammatory and anticancer activity, suggesting divergent therapeutic applications.
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
- Key Differences: 1,4-Dihydropyridine core with thioether linkage. Cyanofuryl and methoxyphenyl substituents.
- the target compound’s undefined mechanism.
Biological Activity
N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide, commonly referred to as compound 1, is a synthetic organic molecule with potential biological activity. This compound has garnered interest due to its structural features that suggest possible interactions with biological targets, including enzymes and receptors involved in various physiological processes.
- Molecular Formula : C20H17N3O5
- Molecular Weight : 373.37 g/mol
- CAS Number : 335421-05-1
The biological activity of compound 1 is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitrophenyl and furan moieties suggests that it may act as a competitive inhibitor or modulator of certain biological pathways.
Enzyme Interaction
Research indicates that compounds with similar structures often interact with monoamine oxidases (MAO), which are critical for the metabolism of neurotransmitters. Studies have shown that certain analogs can be substrates for MAO-B, leading to neurotoxic effects in some cases . The interaction with MAO may also influence the levels of dopamine and serotonin, impacting neurological functions.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Neurotoxicity Assays : In vitro assays demonstrated that compound 1 exhibits neurotoxic properties similar to other known neurotoxins when tested in neuronal cell cultures. The neurotoxic effects were linked to oxidative stress and apoptosis pathways.
- Antimicrobial Activity : Preliminary evaluations indicated that compound 1 possesses antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity Tests : Cytotoxicity assays on cancer cell lines revealed that compound 1 can inhibit cell proliferation, indicating its potential as an anticancer agent. The IC50 values varied across different cell lines, highlighting the need for further optimization .
Case Study 1: Neurotoxicity Evaluation
A study published in PubMed assessed the neurotoxic effects of various compounds similar to compound 1. The results indicated that compounds capable of being oxidized by MAO-B exhibited significant neurotoxic effects, emphasizing the importance of metabolic pathways in determining toxicity outcomes .
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial properties of compound 1 against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, suggesting that this compound could serve as a lead for developing new antibiotics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O5 |
| Molecular Weight | 373.37 g/mol |
| CAS Number | 335421-05-1 |
| Neurotoxicity | Yes |
| Antimicrobial Activity | Yes |
| Cytotoxicity (IC50) | Varies by cell line |
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide?
Synthesis typically involves multi-step reactions, including:
- Amide bond formation between the furan-2-carboxylic acid derivative and the amine-containing intermediate.
- Nucleophilic substitution or Mitsunobu reactions to introduce the 3-nitrophenylamino group.
- Ketone functionalization at the 2-(4-methylphenyl) position via Friedel-Crafts acylation or similar methods . Optimization requires precise control of reaction conditions (e.g., anhydrous solvents, temperature gradients) and purification via column chromatography or recrystallization .
Q. How can computational tools predict the pharmacokinetic properties of this compound?
Molecular descriptors (e.g., logP, polar surface area) from PubChem or ChemAxon software are used to model:
- Absorption : Predicted intestinal permeability via the Madin-Darby Canine Kidney (MDCK) cell model.
- Metabolic stability : CYP450 enzyme interactions assessed using docking simulations (AutoDock Vina).
- Toxicity : ADMET predictions identify potential hepatotoxicity or hERG channel binding .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR (1H/13C) : Confirms regiochemistry of the 3-nitrophenylamino group and furan-carboxamide linkage.
- HRMS : Validates molecular weight (expected: ~409.36 g/mol) and isotopic patterns.
- FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?
Comparative studies on analogs reveal:
- 3-Nitrophenyl vs. 4-nitrophenyl : The meta-nitro group enhances hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) but reduces solubility.
- 4-Methylphenyl substitution : Improves lipophilicity, enhancing blood-brain barrier penetration in neuroinflammation models . Structure-activity relationship (SAR) analysis requires iterative synthesis and bioassays (e.g., IC50 profiling) .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
- Orthogonal validation : Confirm enzyme inhibition via fluorescence polarization and surface plasmon resonance (SPR).
- Batch-to-batch variability checks : Purity analysis via HPLC (>98%) and elemental analysis .
Q. How can molecular dynamics simulations elucidate its interaction with biological targets?
- Target selection : Prioritize proteins with conserved binding pockets (e.g., COX-2, EGFR).
- Simulation parameters : Run 100-ns trajectories in GROMACS with CHARMM36 force fields.
- Key metrics : Calculate binding free energy (MM-PBSA) and hydrogen bond occupancy. Results may explain selectivity over off-targets (e.g., COX-1 vs. COX-2) .
Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?
- Primary cell assays : LPS-induced TNF-α suppression in murine macrophages (RAW 264.7).
- Enzyme inhibition : COX-2 activity measured via prostaglandin E2 (PGE2) ELISA.
- Cytotoxicity screening : Parallel testing on human fibroblasts (e.g., NIH/3T3) ensures therapeutic index validity .
Methodological Notes
- Data integration : Cross-referenced PubChem, synthetic protocols, and peer-reviewed bioactivity studies.
- Conflict resolution : Highlighted strategies for reconciling discrepancies in SAR or assay results.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
